1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone
Overview
Description
The compound “1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone” likely belongs to a class of organic compounds known as aromatic ketones. These compounds contain a ketone group conjugated with an aromatic ring . The “4-Methoxyphenyl” part suggests the presence of a methoxy group (-OCH3) attached to a phenyl group (a benzene ring). The “2-pyrimidin-4-ylethanone” part suggests the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the ketone group, the methoxy group, and the pyrimidine ring. These functional groups could participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and its spectral properties (as determined by techniques such as infrared spectroscopy, ultraviolet-visible spectroscopy, and NMR spectroscopy) .Scientific Research Applications
Synthesis of PET Agents for Parkinson's Disease Imaging
One significant application involves the synthesis of PET (Positron Emission Tomography) agents for imaging the LRRK2 enzyme in Parkinson's disease. A study describes the synthesis of [11C]HG-10-102-01 from 2,4,5-trichloropyrimide and 3-methoxy-4-nitrobenzoic acid, showcasing its potential for brain imaging and contributing to Parkinson's disease research (Wang, Gao, Xu, & Zheng, 2017).
Structural and Molecular Studies
Another application is in the structural and molecular analysis of compounds. Research on the crystal structure of related compounds synthesized from 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone derivatives provides insights into conformational behaviors and intermolecular interactions, aiding in the development of new materials and pharmaceuticals (Akkurt, Sarıpınar, Öztürk, Yılmaz, & Fun, 2003).
Antimicrobial Activity
The compound and its derivatives have shown promising antimicrobial activity. A study on the synthesis and biological evaluation of derivatives highlights their potential as antimicrobial agents, which could be beneficial for developing new drugs (Chaudhari, 2012).
Cancer Research
In cancer research, derivatives of this compound have been investigated for their cytotoxicity and mechanisms of inducing cell death in tumor cells. The findings suggest these compounds have therapeutic potential in cancer treatment, particularly in triggering apoptosis in leukemia cells (Magalhães, Wilke, Bezerra, Cavalcanti, Rotta, de Lima, Beatriz, Moraes, Diniz-Filho, & Pessoa, 2013).
Synthesis and Applications in Material Science
The compound's derivatives have been synthesized and analyzed for their optical, thermal, and electrical properties, indicating their usefulness in material science, especially for creating low-cost luminescent materials with large Stokes shifts. This application is crucial for developing new materials with specific optical properties for use in various technologies (Volpi, Magnano, Benesperi, Saccone, Priola, Gianotti, Milanesio, Conterosito, Barolo, & Viscardi, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, improving its pharmacological properties, and testing its efficacy and safety in preclinical and clinical trials .
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with enzymes and proteins . For instance, compounds bearing the pyrimidine moiety have been associated with inhibitory activities against acetylcholinesterase, an important enzyme in acetylcholine hydrolysis . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions with the active sites of the enzymes .
Cellular Effects
The cellular effects of 1-(4-Methoxyphenyl)-2-pyrimidin-4-ylethanone are currently unknown. Related compounds have demonstrated effects on cell function. For example, certain diarylpyrimidine derivatives have shown antiproliferative activities against human cancer cell lines due to tubulin polymerization inhibition .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Compounds with similar structures have been found to interact with biomolecules at the molecular level. For instance, certain diarylpyrimidine derivatives can bind to tubulin, inhibiting its polymerization and disrupting microtubule structures .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-pyrimidin-4-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-17-12-4-2-10(3-5-12)13(16)8-11-6-7-14-9-15-11/h2-7,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSLFIYDCIZOJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2=NC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375481 | |
Record name | 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36827-95-9 | |
Record name | 1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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